2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Description
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O5S2 and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Pyrazole derivatives have been identified as promising antibacterial agents. Novel analogs have shown significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, displaying promising antibacterial activity at non-cytotoxic concentrations. These compounds have been evaluated through spectral studies and antimicrobial screening, indicating their potential in addressing bacterial infections (Palkar et al., 2017).
Molecular Structure Analysis
The molecular structure and crystal analysis of pyrazole derivatives have provided insights into their conformation, stability, and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can aid in the design of more effective and specific agents (Kumara et al., 2018).
Antiproliferative Activities
Some pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against cancer cell lines. These studies suggest the potential of pyrazole derivatives in cancer therapy, as some compounds showed cell selective effects and broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).
Carbonic Anhydrase Inhibitors
Pyrazole derivatives have also been explored for their inhibitory effects on human carbonic anhydrase isoenzymes. This research is significant for developing therapeutic agents for conditions where carbonic anhydrase activity is implicated. The synthesized sulfonamides exhibited a range of inhibitory effects, highlighting the potential for targeted therapy applications (Mert et al., 2015).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including their reactive properties and biological evaluation, are fundamental aspects of research in this area. Studies have explored the synthesis of Schiff bases containing pyrazole rings and their potential as antioxidant agents and α-glucosidase inhibitors (Pillai et al., 2019).
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[(4-sulfamoylphenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c19-29(26,27)14-6-4-12(5-7-14)10-20-18(23)17-15-2-1-3-16(15)21-22(17)13-8-9-28(24,25)11-13/h4-7,13H,1-3,8-11H2,(H,20,23)(H2,19,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONCVPFLTQAGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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